6-Methylisoquinoline-5-carbonitrile
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Overview
Description
6-Methylisoquinoline-5-carbonitrile is a chemical compound with the molecular formula C11H8N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-5-carbonitrile typically involves multi-component reactions (MCRs). One efficient method includes the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene under specific conditions . This reaction proceeds via a Knoevenagel condensation followed by cyclization and subsequent nitrile formation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Methylisoquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-5-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
- 6-Methylisoquinoline-4-carbonitrile
- 6-Methoxyquinoline
- Quinoline derivatives
Comparison: 6-Methylisoquinoline-5-carbonitrile is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-methylisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,1H3 |
InChI Key |
FWXGYESECGRQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)C#N |
Origin of Product |
United States |
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